molecular formula C4H12ClN4Pd-3 B12349153 2-azanidylethylazanide;palladium(2+);chloride

2-azanidylethylazanide;palladium(2+);chloride

Cat. No.: B12349153
M. Wt: 258.04 g/mol
InChI Key: UQDMBJURZZFOSR-UHFFFAOYSA-M
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Description

2-Azanidylethylazanide; palladium(2+); chloride, also known as dichloro(ethylenediamine)palladium(II) or Pd(en)Cl₂, is a palladium coordination complex with the molecular formula Cl₂H₆N₂Pd (CAS: 13782-33-7) . It consists of a palladium(II) center coordinated by two chloride ligands and one ethylenediamine (en) ligand acting as a bidentate donor. This compound is widely used in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its stability in aqueous and organic solvents makes it a versatile precursor in organometallic synthesis .

Properties

Molecular Formula

C4H12ClN4Pd-3

Molecular Weight

258.04 g/mol

IUPAC Name

2-azanidylethylazanide;palladium(2+);chloride

InChI

InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1

InChI Key

UQDMBJURZZFOSR-UHFFFAOYSA-M

Canonical SMILES

C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2]

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolution of PdCl₂ : Palladium(II) chloride is dissolved in hydrochloric acid (HCl) to form tetrachloropalladic acid (H₂PdCl₄). The HCl concentration typically ranges from 1.0 to 12.0 M to ensure complete dissolution.
  • Ligand Addition : Ethylenediamine is introduced to the acidic solution under stirring. The molar ratio of PdCl₂ to en is critical; a 1:1 ratio ensures mononuclear complex formation.
  • Isolation : The product precipitates upon cooling or is recovered via solvent evaporation. Yields range from 70% to 85%, depending on reaction conditions.

Reaction Equation :
$$
\text{PdCl}2 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{PdCl}2(\text{en}) + 2\text{HCl}
$$

Key Parameters:

Parameter Optimal Range Source
HCl Concentration 6–12 M
Temperature 25–60°C
Reaction Time 2–5 hours
Yield 75–85%

Synthesis via Tetrachloropalladate Precursors

Alternative routes utilize sodium tetrachloropalladate (Na₂PdCl₄) as a starting material. This method avoids direct handling of PdCl₂, which has limited solubility in water.

Procedure:

  • Preparation of Na₂PdCl₄ : PdCl₂ is treated with excess NaCl in aqueous solution:
    $$
    \text{PdCl}2 + 2\text{NaCl} \rightarrow \text{Na}2\text{PdCl}_4
    $$
  • Ligand Substitution : Ethylenediamine displaces chloride ligands in Na₂PdCl₄:
    $$
    \text{Na}2\text{PdCl}4 + \text{en} \rightarrow \text{PdCl}_2(\text{en}) + 2\text{NaCl}
    $$
  • Precipitation : The product is isolated by adding ammonium hexafluorophosphate (NH₄PF₆) to form a crystalline solid.

Key Findings:

  • This method achieves higher purity (>95%) due to the solubility of Na₂PdCl₄.
  • Excess en (2:1 molar ratio) minimizes residual chloride impurities.

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability. A hybrid approach combines PdCl₂ dissolution and ligand coordination under controlled conditions.

Procedure:

  • Chlorine Gas Treatment : Pd sponge metal is heated with Cl₂ gas at 500°C to produce PdCl₂.
  • Continuous Ligand Addition : Ethylenediamine is introduced into a PdCl₂ slurry under reflux.
  • Filtration and Drying : The product is vacuum-filtered and dried at 80°C.

Advantages :

  • Suitable for batch reactors with throughputs exceeding 100 kg.
  • Utilizes recycled palladium sources, reducing raw material costs.

Comparative Analysis of Methods

Method Starting Material Yield Purity Scalability
Direct Reaction PdCl₂ + en 75–85% 90–95% Moderate
Tetrachloropalladate Na₂PdCl₄ + en 80–90% >95% High
Industrial Pd sponge + Cl₂ + en 70–80% 85–90% Very High

Challenges and Optimization

  • Solubility Issues : PdCl₂’s limited solubility in water necessitates acidic media or polar solvents like dimethylformamide (DMF).
  • Byproduct Formation : Excess HCl or unreacted en can lead to side products (e.g., [Pd(en)₂]²⁺), requiring careful stoichiometric control.
  • Temperature Sensitivity : Prolonged heating (>60°C) may decompose the complex, reducing yields.

Recent Advances

Recent studies explore microwave-assisted synthesis to reduce reaction times. For example, irradiating PdCl₂ and en in DMF at 100°C for 15 minutes achieves 88% yield, compared to 5 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .

Scientific Research Applications

2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Palladium and Platinum Chloride Complexes
Compound Molecular Formula Molecular Weight Coordination Geometry Melting Point (°C) Key Applications
Dichloro(ethylenediamine)palladium(II) Cl₂H₆N₂Pd 211.39 Square planar >250 (decomposes) Cross-coupling catalysis
Allylpalladium(II) chloride dimer C₆H₁₀Cl₂Pd₂ 387.36 Trigonal planar 180–185 Allylation reactions
Dichloro(ethylenediamine)platinum(II) Cl₂H₈N₂Pt 374.11 Square planar 270 (decomposes) Anticancer research
Bis(ethylenediamine)palladium(II) chloride [Pd(en)₂]Cl₂ 285.42 Octahedral Not reported Electrochemical studies
Tris(ethylenediamine)nickel(II) dichloride [Ni(en)₃]Cl₂ 232.94 Octahedral 119.7 (boiling) Magnetic materials

Key Observations:

  • Coordination Geometry : Pd(en)Cl₂ adopts a square planar geometry typical of Pd(II) complexes, whereas nickel analogs like [Ni(en)₃]Cl₂ exhibit octahedral coordination due to nickel's preference for higher coordination numbers .
  • Thermal Stability : Platinum analogs (e.g., dichloro(ethylenediamine)platinum(II)) exhibit higher thermal stability than palladium complexes, aligning with platinum's inertness in biological systems .
  • Reactivity : Allylpalladium(II) chloride dimer (C₆H₁₀Cl₂Pd₂) shows higher reactivity in allylation reactions due to its labile allyl ligands, unlike the more stable ethylenediamine complexes .

Catalytic Performance

Pd(en)Cl₂ is less active in aryl-aryl coupling compared to allylpalladium(II) chloride dimer , which facilitates rapid oxidative addition with aryl halides . However, Pd(en)Cl₂ outperforms platinum analogs in aqueous-phase reactions due to palladium's superior compatibility with polar solvents .

Biological Activity

The compound 2-azanidylethylazanide; palladium(II); chloride, often referred to as Pd(II)-complex, is a coordination complex that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. Its biological activity is primarily attributed to the palladium ion, which plays a crucial role in its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-azanidylethylazanide; palladium(II); chloride can be represented as follows:

  • Molecular Formula : C4H10ClN3Pd
  • Molecular Weight : 210.5 g/mol
  • IUPAC Name : 2-azanidylethylazanide; palladium(II); chloride

The presence of the palladium ion in this complex is significant for its biological interactions, as transition metals often exhibit unique reactivity due to their ability to form various oxidation states and coordination complexes.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Palladium complexes have been studied for their potential anticancer properties. Research indicates that Pd(II) complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with DNA replication.
    • A study by Ochoa et al. (2020) demonstrated that a similar palladium complex exhibited cytotoxic effects against human cancer cell lines by disrupting mitochondrial functions and activating caspase pathways.
  • Antimicrobial Properties :
    • Palladium complexes have shown promise as antimicrobial agents. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.
    • In vitro studies have reported that Pd(II) complexes possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as highlighted in research conducted by Zhang et al. (2019).
  • Enzyme Inhibition :
    • Transition metal complexes can act as enzyme inhibitors, affecting various biochemical pathways. The interaction between palladium ions and enzymes may lead to altered enzyme activity due to changes in the active site conformation.
    • For instance, studies have indicated that palladium complexes can inhibit metalloproteinases, which are involved in tissue remodeling and cancer metastasis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a palladium(II) complex similar to 2-azanidylethylazanide; palladium(II); chloride on human breast cancer cells (MCF-7). The results showed:

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
107520
255045
503070

The study concluded that the complex induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted by Liu et al. (2021) assessed the antimicrobial efficacy of various palladium complexes against Staphylococcus aureus and Escherichia coli. The findings indicated:

CompoundMinimum Inhibitory Concentration (MIC)
Pd(II)-Complex A32 µg/mL
Pd(II)-Complex B16 µg/mL
Pd(II)-Complex C8 µg/mL

These results suggest that certain palladium complexes exhibit strong antimicrobial properties, potentially paving the way for new therapeutic agents.

Research Findings Summary

Recent studies have provided substantial evidence regarding the biological activity of palladium complexes:

  • Cytotoxicity : Palladium(II) complexes demonstrate significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Effects : These compounds exhibit promising antibacterial activities against both Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction : Palladium ions can inhibit specific enzymes, affecting metabolic processes crucial for cell survival.

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